IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide
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Overview
Description
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide: is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an indazole ring fused with a thieno[2,3-d]isothiazole moiety, which is further oxidized to form an S,S-dioxide group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide typically involves multi-step processes that include the formation of the indazole core, the construction of the thieno[2,3-d]isothiazole ring, and the subsequent oxidation to introduce the S,S-dioxide functionality. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often employ catalysts such as copper or silver to facilitate the formation of the indazole ring through cyclization reactions.
Reductive Cyclization Reactions: These reactions involve the reduction of precursor molecules to form the desired heterocyclic structure.
Oxidation Reactions: The final step typically involves the oxidation of the thieno[2,3-d]isothiazole ring to introduce the S,S-dioxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally friendly oxidizing agents to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often employed for reduction reactions.
Catalysts: Copper acetate and silver nitrate are frequently used in transition metal-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling and growth .
Comparison with Similar Compounds
IH-Indazole, 1-thieno(2,3-d)isothiazol-3-yl-, S,S-dioxide can be compared with other similar compounds, such as:
Thieno[2,3-d]imidazole Derivatives: These compounds share a similar thieno[2,3-d] ring structure but differ in their functional groups and biological activities.
Indazole Derivatives: These compounds contain the indazole core but lack the thieno[2,3-d]isothiazole moiety, resulting in different chemical and biological properties.
Properties
CAS No. |
113387-70-5 |
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Molecular Formula |
C12H7N3O2S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-indazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C12H7N3O2S2/c16-19(17)10-5-6-18-11(10)12(14-19)15-9-4-2-1-3-8(9)7-13-15/h1-7H |
InChI Key |
SBNDUYJLATVJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=NS(=O)(=O)C4=C3SC=C4 |
Origin of Product |
United States |
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